4-Guanidinobenzoate Esters Exhibit 1,700- to 17,700-Fold Greater Antifertility Potency Than Benzamidine in Mouse In Vitro Fertilization Assays
In a direct head-to-head comparison using mouse in vitro fertilization assays, 4-guanidinobenzoate esters (MUGB and NPGB) demonstrated dramatically higher antifertility potency than the amidine-class comparators benzamidine (BD) and 4-aminobenzamidine (ABD). The observed ED50 values for 50% inhibition of fertilization were 230 μM for BD, 27 μM for ABD, 35 nM for MUGB, and 13 nM for NPGB [1]. This represents a 6,571-fold difference between NPGB and ABD, and a 17,692-fold difference between NPGB and BD. Critically, the relative antifertility activity of all four compounds paralleled their inhibitory activity toward mouse acrosin, confirming that the differential functional potency is directly attributable to target enzyme engagement rather than off-target effects [1].
| Evidence Dimension | ED50 for 50% inhibition of in vitro fertilization (mouse gametes) |
|---|---|
| Target Compound Data | MUGB: 35 nM; NPGB: 13 nM (both are 4-guanidinobenzoate esters) |
| Comparator Or Baseline | 4-Aminobenzamidine (ABD): 27 μM; Benzamidine (BD): 230 μM |
| Quantified Difference | NPGB vs. BD: 17,692-fold greater potency; NPGB vs. ABD: 2,077-fold greater potency; MUGB vs. BD: 6,571-fold greater potency |
| Conditions | Mouse in vitro fertilization system; linear dose-response curves; proteinase (acrosin) inhibition assay |
Why This Matters
For researchers developing acrosin-targeted contraceptives or screening antifertility agents, this 3-4 order-of-magnitude potency differential means that amidine-class compounds are functionally inadequate as positive controls or scaffold surrogates—only 4-guanidinobenzoate-based compounds achieve the nanomolar potency required for meaningful in vivo efficacy evaluation.
- [1] Beyler SA, Zaneveld LJD. Inhibition of in-vitro fertilization of mouse gametes by proteinase inhibitors. Journal of Reproduction and Fertility. 1982;66(2):425-431. View Source
